

A Comprehensive Spectroscopic Guide to 4-(Difluoromethoxy)benzaldehyde

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Compound of Interest

Compound Name: 4-(Difluoromethoxy)benzaldehyde

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Introduction

4-(Difluoromethoxy)benzaldehyde (CAS No. 73960-07-3) is an aromatic aldehyde of significant interest in medicinal chemistry and materials science. The incorporation of the difluoromethoxy (-OCHF₂) group onto the benzaldehyde scaffold imparts unique electronic properties and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials.^[1] Understanding the precise structural features of this molecule is paramount for its effective utilization. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure and purity of **4-(Difluoromethoxy)benzaldehyde**. The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a definitive reference for researchers in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For **4-(Difluoromethoxy)benzaldehyde**, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and chemical environment.

Proton (¹H) NMR Spectroscopy

The ^1H NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. The spectrum is characterized by three distinct regions: the aldehydic proton, the aromatic protons, and the unique triplet of the difluoromethoxy proton.

Table 1: ^1H NMR Spectroscopic Data for **4-(Difluoromethoxy)benzaldehyde** (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~9.95	Singlet (s)	-	1H	Aldehyde (-CHO)
~7.90	Doublet (d)	~8.8	2H	Aromatic (H-2, H-6)
~7.25	Doublet (d)	~8.8	2H	Aromatic (H-3, H-5)

| ~6.65 | Triplet (t) | ~73.0 | 1H | Difluoromethoxy (-OCHF₂) |

Expertise & Experience Insight: The most telling feature in the ^1H NMR spectrum is the triplet at approximately 6.65 ppm, which is characteristic of a proton attached to a carbon bearing two fluorine atoms (a CHF₂ group). The large coupling constant (~73 Hz) is a direct result of the strong two-bond coupling between the proton and the two equivalent fluorine nuclei (²JH-F), a classic example of spin-spin coupling that confirms the presence of the difluoromethoxy moiety. The aromatic region displays a clean AA'BB' system, with the protons ortho to the electron-withdrawing aldehyde group (H-2, H-6) shifted downfield compared to the protons ortho to the electron-donating difluoromethoxy group (H-3, H-5).

Carbon-¹³ (¹³C) NMR Spectroscopy

The ^{13}C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon environment produces a distinct signal.

Table 2: ^{13}C NMR Spectroscopic Data for **4-(Difluoromethoxy)benzaldehyde** (Predicted)

Chemical Shift (δ , ppm)	Assignment
~191.0	Aldehyde Carbonyl (C=O)
~155.0 (t, $J_{C-F} \approx 3$ Hz)	C-4 (Aromatic, attached to $-OCHF_2$)
~133.0	C-1 (Aromatic, attached to $-CHO$)
~132.0	C-2, C-6 (Aromatic)
~118.0	C-3, C-5 (Aromatic)

| ~115.0 (t, $J_{C-F} \approx 260$ Hz) | Difluoromethoxy Carbon ($-OCHF_2$) |

Expertise & Experience Insight: The aldehydic carbonyl carbon appears significantly downfield (~191.0 ppm) as expected.[2] A key diagnostic feature is the carbon of the $-OCHF_2$ group, which appears as a triplet around 115.0 ppm due to the large one-bond coupling to the two fluorine atoms (^1JC-F).[3] Furthermore, the ipso-carbon of the aromatic ring attached to the difluoromethoxy group (C-4) also exhibits a smaller triplet splitting due to two-bond C-F coupling (^2JC-F), providing another layer of structural confirmation.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this molecule, it provides unambiguous confirmation of the difluoromethoxy group.

Table 3: ¹⁹F NMR Spectroscopic Data for **4-(Difluoromethoxy)benzaldehyde** (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~82.0	Doublet (d)	~73.0	Difluoromethoxy ($-OCHF_2$)

| ~-82.0 | Doublet (d) | ~73.0 | Difluoromethoxy ($-OCHF_2$) |

Expertise & Experience Insight: The ¹⁹F NMR spectrum is expected to show a single signal, a doublet, around -82.0 ppm (referenced to $CFCl_3$). This doublet arises from the coupling of the two equivalent fluorine atoms to the single geminal proton (^2JF-H), with a coupling constant that should match the one observed in the ¹H NMR spectrum.[4] This reciprocal relationship is a powerful tool for verifying spectral assignments.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy of the acquired data.

- Sample Preparation: a. Accurately weigh 10-20 mg of **4-(Difluoromethoxy)benzaldehyde**.
[5] b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[5] c. Filter the solution through a pipette plugged with glass wool directly into a high-quality 5 mm NMR tube to remove any particulate matter.[6] d. Cap the NMR tube securely to prevent solvent evaporation.
- Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak. d. Tune and match the probe for the desired nuclei (^1H , ^{13}C , ^{19}F).
- Data Acquisition: a. Acquire a standard ^1H spectrum (e.g., 16 scans, 2-5 second relaxation delay). b. Acquire a proton-decoupled ^{13}C spectrum (e.g., 1024 scans, 2-second relaxation delay). c. Acquire a proton-decoupled ^{19}F spectrum (e.g., 64 scans, 2-second relaxation delay).
- Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale (for ^1H and ^{13}C , the residual solvent peak of CDCl_3 at 7.26 ppm and 77.16 ppm, respectively, can be used). d. Integrate the signals in the ^1H spectrum.

Caption: NMR Spectroscopy Workflow for **4-(Difluoromethoxy)benzaldehyde**.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 4: FT-IR Spectroscopic Data for **4-(Difluoromethoxy)benzaldehyde** (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3070	Medium	C-H Stretch	Aromatic
~2850, ~2750	Medium, Weak	C-H Stretch (Fermi Doublet)	Aldehyde (-CHO)
~1705	Strong, Sharp	C=O Stretch	Aldehyde Carbonyl
~1600, ~1500	Strong, Medium	C=C Stretch	Aromatic Ring
~1250	Strong	C-O-C Stretch	Aryl Ether

| ~1100-1000 | Strong | C-F Stretch | Difluoromethoxy |

Expertise & Experience Insight: The IR spectrum is dominated by a very strong, sharp absorption band around 1705 cm⁻¹, which is highly characteristic of the C=O stretch of an aromatic aldehyde.^[7] Another definitive feature is the presence of a "Fermi doublet"—two weaker bands around 2850 and 2750 cm⁻¹—which arises from the aldehydic C-H stretch and is a hallmark of aldehydes.^[7] The presence of strong absorptions in the 1250 cm⁻¹ and 1100-1000 cm⁻¹ regions confirms the C-O-C ether linkage and the C-F bonds of the difluoromethoxy group, respectively.

Experimental Protocol: FT-IR Data Acquisition (Neat Liquid Film)

- Preparation: a. Ensure the sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean, dry, and transparent.^[3] b. Place one to two drops of neat **4-(Difluoromethoxy)benzaldehyde** liquid onto the surface of one salt plate.^[3]
- Sample Mounting: a. Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates. b. Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.
- Data Acquisition: a. Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O. b. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

- Cleanup: a. Disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and return them to a desiccator.[3]

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